Pyridine-2-carbonyl chloride
Overview
Description
Pyridine-2-carbonyl chloride, also known as 2-pyridinecarbonyl chloride, is an organic compound with the molecular formula C6H4ClNO. It is a derivative of pyridine, where the carbonyl chloride group is attached to the second position of the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
The mode of action of Pyridine-2-carbonyl chloride involves nucleophilic substitution reactions . In these reactions, this compound, a carbonyl compound, interacts with a neutral nucleophile, pyridine . The charge decomposition analysis is performed to explore the main components of the transition state’s LUMO . This interaction leads to changes in the molecular structure of the targets, which can affect their function.
Biochemical Pathways
It is known that pyridine derivatives can have various effects on biochemical pathways, including antimicrobial properties
Result of Action
It is known that the compound can cause changes in the molecular structure of its targets, which can affect their function .
Biochemical Analysis
Biochemical Properties
Pyridine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of mixed orbitals originating from the nucleophile and the substrate .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that the compound participates in nucleophilic substitution reactions, which could potentially influence its stability and degradation over time .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to pyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Pyridine-2-carboxylic Acid: Resulting from hydrolysis.
Pyridine-2-methanol: Produced through reduction.
Scientific Research Applications
Pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-2-carbonyl chloride can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonyl Dichloride: This compound has two carbonyl chloride groups attached to the pyridine ring, making it more reactive and versatile in synthesis.
Nicotinoyl Chloride: Similar to this compound but with the carbonyl chloride group attached to the third position of the pyridine ring.
Isonicotinoyl Chloride: Another derivative with the carbonyl chloride group at the fourth position, used in similar applications.
Uniqueness: this compound is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective modifications and synthesis of a wide range of derivatives.
Properties
IUPAC Name |
pyridine-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYJRPASWETSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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